molecular formula C9H10ClNO B13684003 2-Ethyl-N-hydroxybenzimidoyl Chloride

2-Ethyl-N-hydroxybenzimidoyl Chloride

Cat. No.: B13684003
M. Wt: 183.63 g/mol
InChI Key: MNIVGTGUZMEWKU-UHFFFAOYSA-N
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Description

2-Ethyl-N-hydroxybenzimidoyl Chloride is an organic compound that belongs to the class of benzimidoyl chlorides. This compound is characterized by the presence of an ethyl group attached to the benzimidoyl moiety, along with a hydroxyl group and a chloride atom. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-hydroxybenzimidoyl Chloride typically involves the reaction of 2-ethylbenzimidazole with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and the reaction is carried out at room temperature or under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The starting materials are mixed in reactors, and the reaction is monitored to ensure complete conversion. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-hydroxybenzimidoyl Chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The chloride atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia or primary amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Oximes and nitroso derivatives.

    Reduction: Amines and hydroxylamines.

    Substitution: Substituted benzimidoyl derivatives.

Scientific Research Applications

2-Ethyl-N-hydroxybenzimidoyl Chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmacological agent.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-N-hydroxybenzimidoyl Chloride involves its ability to form reactive intermediates, such as radicals or cations, which can interact with molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The compound’s effects are mediated through pathways involving electron transfer and nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxybenzimidoyl Chloride: Lacks the ethyl group, making it less hydrophobic.

    2-Methyl-N-hydroxybenzimidoyl Chloride: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.

    N-Hydroxybenzimidoyl Bromide: Similar structure but with a bromide atom instead of chloride, leading to different reactivity.

Uniqueness

2-Ethyl-N-hydroxybenzimidoyl Chloride is unique due to the presence of the ethyl group, which enhances its hydrophobicity and affects its reactivity compared to other benzimidoyl chlorides. This structural feature can influence its interactions with biological targets and its solubility in organic solvents.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-ethyl-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C9H10ClNO/c1-2-7-5-3-4-6-8(7)9(10)11-12/h3-6,12H,2H2,1H3

InChI Key

MNIVGTGUZMEWKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(=NO)Cl

Origin of Product

United States

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